Cas no 216985-68-1 (4-(2-(Piperidin-2-yl)ethyl)morpholine)

4-(2-(Piperidin-2-yl)ethyl)morpholine is a heterocyclic compound featuring both piperidine and morpholine moieties, offering versatile reactivity and structural complexity. Its dual-ring system enhances its utility as a building block in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules with tailored properties. The morpholine group contributes to solubility and stability, while the piperidine moiety provides a basic nitrogen center for further functionalization. This compound is valuable in medicinal chemistry for developing ligands, catalysts, or intermediates. Its well-defined structure and bifunctional nature make it suitable for applications requiring precise molecular modifications. Proper handling and storage under inert conditions are recommended to maintain its integrity.
4-(2-(Piperidin-2-yl)ethyl)morpholine structure
216985-68-1 structure
商品名:4-(2-(Piperidin-2-yl)ethyl)morpholine
CAS番号:216985-68-1
MF:C11H22N2O
メガワット:198.30518
MDL:MFCD00828630
CID:243377
PubChem ID:2772400

4-(2-(Piperidin-2-yl)ethyl)morpholine 化学的及び物理的性質

名前と識別子

    • 4-(2-(Piperidin-2-yl)ethyl)morpholine
    • 4-(2-piperidin-2-ylethyl)morpholine
    • 4-(2-Piperidin-2-yl-ethyl)-morpholine
    • Morpholine,4-[2-(2-piperidinyl)ethyl]-
    • AKOS016039829
    • 4-[2-(piperidin-2-yl)ethyl]morpholine
    • FT-0677557
    • 4-[2-(2-Piperidinyl)ethyl]morpholine
    • F2185-0355
    • MFCD00828630
    • EN300-1222246
    • 4-(2-piperidin-2-yl-ethyl)-morpholine, AldrichCPR
    • A878954
    • BB 0221310
    • AKOS000265613
    • VS-09091
    • 216985-68-1
    • DTXSID30378244
    • DB-029278
    • BBL029041
    • STK499949
    • ALBB-005322
    • MDL: MFCD00828630
    • インチ: InChI=1S/C11H22N2O/c1-2-5-12-11(3-1)4-6-13-7-9-14-10-8-13/h11-12H,1-10H2
    • InChIKey: FUJBQZFRRCQXTB-UHFFFAOYSA-N
    • ほほえんだ: C1CCNC(C1)CCN2CCOCC2

計算された属性

  • せいみつぶんしりょう: 198.17300
  • どういたいしつりょう: 198.173213330g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 157
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 24.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • PSA: 24.50000
  • LogP: 1.11750

4-(2-(Piperidin-2-yl)ethyl)morpholine セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xi
  • 危険レベル:IRRITANT

4-(2-(Piperidin-2-yl)ethyl)morpholine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(2-(Piperidin-2-yl)ethyl)morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2185-0355-2.5g
4-(2-(piperidin-2-yl)ethyl)morpholine
216985-68-1 95%+
2.5g
$298.0 2023-09-06
Enamine
EN300-1222246-0.1g
4-[2-(piperidin-2-yl)ethyl]morpholine
216985-68-1
0.1g
$1283.0 2023-07-10
Chemenu
CM281297-1g
4-(2-(Piperidin-2-yl)ethyl)morpholine
216985-68-1 95%
1g
$86 2023-01-09
TRC
B448888-50mg
4-(2-Piperidin-2-ylethyl)morpholine
216985-68-1
50mg
$ 50.00 2022-06-07
TRC
B448888-100mg
4-(2-Piperidin-2-ylethyl)morpholine
216985-68-1
100mg
$ 65.00 2022-06-07
Enamine
EN300-1222246-10.0g
4-[2-(piperidin-2-yl)ethyl]morpholine
216985-68-1
10.0g
$6266.0 2023-07-10
Life Chemicals
F2185-0355-1g
4-(2-(piperidin-2-yl)ethyl)morpholine
216985-68-1 95%+
1g
$149.0 2023-09-06
Life Chemicals
F2185-0355-5g
4-(2-(piperidin-2-yl)ethyl)morpholine
216985-68-1 95%+
5g
$447.0 2023-09-06
Life Chemicals
F2185-0355-10g
4-(2-(piperidin-2-yl)ethyl)morpholine
216985-68-1 95%+
10g
$626.0 2023-09-06
Fluorochem
032057-10g
4-(2-Piperidin-2-yl-ethyl)-morpholine
216985-68-1 95%
10g
£280.00 2022-03-01

4-(2-(Piperidin-2-yl)ethyl)morpholine 関連文献

4-(2-(Piperidin-2-yl)ethyl)morpholineに関する追加情報

Recent Advances in the Study of 4-(2-(Piperidin-2-yl)ethyl)morpholine (CAS: 216985-68-1) in Chemical Biology and Pharmaceutical Research

The compound 4-(2-(Piperidin-2-yl)ethyl)morpholine (CAS: 216985-68-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies have highlighted its role as a versatile scaffold in medicinal chemistry, particularly in the development of novel central nervous system (CNS) therapeutics.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and optimization of 4-(2-(Piperidin-2-yl)ethyl)morpholine derivatives for their binding affinity to sigma-1 and sigma-2 receptors. The study demonstrated that modifications to the morpholine and piperidine rings could significantly enhance receptor selectivity, making this compound a promising candidate for treating neuropathic pain and neurodegenerative diseases. The researchers employed molecular docking and in vitro binding assays to validate their findings, providing a robust foundation for future drug development efforts.

Another groundbreaking study, published in Bioorganic & Medicinal Chemistry Letters in early 2024, investigated the compound's potential as an inhibitor of monoamine oxidase B (MAO-B). The researchers synthesized a series of analogs and evaluated their enzymatic inhibition profiles, identifying 4-(2-(Piperidin-2-yl)ethyl)morpholine as a potent and selective MAO-B inhibitor with minimal off-target effects. This discovery opens new avenues for treating Parkinson's disease and other disorders associated with dopamine dysregulation.

Beyond its CNS applications, recent research has also explored the compound's utility in oncology. A preprint from mid-2024 (available on ChemRxiv) reported that 4-(2-(Piperidin-2-yl)ethyl)morpholine derivatives exhibit promising activity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study utilized high-throughput screening and proteomic analysis to elucidate the compound's mechanism of action, which appears to involve disruption of mitochondrial function and induction of apoptosis.

From a chemical perspective, advances in the scalable synthesis of 4-(2-(Piperidin-2-yl)ethyl)morpholine have been reported in Organic Process Research & Development. The 2023 publication described a novel catalytic asymmetric synthesis route that improves yield and enantiomeric purity, addressing previous challenges in large-scale production. This methodological breakthrough is expected to facilitate further preclinical and clinical investigations of this compound class.

In conclusion, the growing body of research on 4-(2-(Piperidin-2-yl)ethyl)morpholine (216985-68-1) underscores its potential as a multifaceted pharmacophore with applications ranging from CNS disorders to cancer therapeutics. The compound's structural flexibility allows for extensive derivatization, enabling researchers to fine-tune its pharmacological properties. As investigations progress into clinical stages, this molecule may emerge as a valuable addition to the medicinal chemistry toolkit, offering new treatment options for challenging medical conditions.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:216985-68-1)4-(2-(Piperidin-2-yl)ethyl)morpholine
A878954
清らかである:99%
はかる:1g
価格 ($):754.0